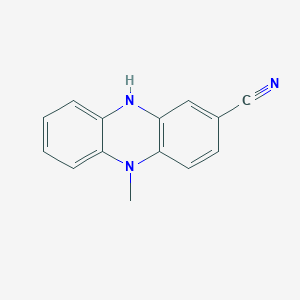
Urea, N'-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- is a complex organic compound with a unique structure that includes a urea backbone, a cyclohexyl group, a hydroxyethylthioethyl side chain, and a nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- typically involves multiple steps. One common approach is to start with cyclohexylisocyanate and react it with 2-aminoethanethiol to form the intermediate N-cyclohexyl-N-(2-mercaptoethyl)urea. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, forming N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)urea. Finally, the nitroso group is introduced through a reaction with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthioethyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology
In biological research, Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its nitroso group can release nitric oxide, which has various physiological effects, including vasodilation and antimicrobial activity.
Industry
In industrial applications, this compound can be used as a stabilizer or additive in polymer formulations. Its unique chemical properties can enhance the performance and durability of materials.
Mécanisme D'action
The mechanism of action of Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can release nitric oxide, which can modulate various signaling pathways. The hydroxyethylthioethyl side chain can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-N’-(2-hydroxyethyl)urea
- N-cyclohexyl-N’-(2-(2-hydroxyethoxy)ethyl)urea
- N-cyclohexyl-N’-(3-hydroxypropyl)urea
Uniqueness
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- is unique due to the presence of the nitroso group and the hydroxyethylthioethyl side chain. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The ability to release nitric oxide and form stable protein complexes makes it particularly valuable in research and therapeutic applications.
Propriétés
Numéro CAS |
73944-55-5 |
|---|---|
Formule moléculaire |
C11H21N3O3S |
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
3-cyclohexyl-1-[2-(2-hydroxyethylsulfanyl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O3S/c15-7-9-18-8-6-14(13-17)11(16)12-10-4-2-1-3-5-10/h10,15H,1-9H2,(H,12,16) |
Clé InChI |
SMTGXYVFVDTFMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCSCCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)


![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)



![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)






